3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride
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Overview
Description
3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride typically involves several steps. One common synthetic route includes the condensation of 5-methoxyindole with a suitable aldehyde, followed by reduction and subsequent amination to introduce the butan-2-amine moiety. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .
Chemical Reactions Analysis
3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole-3-carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens
Scientific Research Applications
3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential role in modulating biological pathways and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to modulate the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways are still under investigation, but studies suggest its involvement in pathways related to cell growth, apoptosis, and neurotransmission .
Comparison with Similar Compounds
3-(5-Methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride can be compared with other indole derivatives such as:
5-Methoxytryptamine: Known for its role in neurotransmission and potential therapeutic applications.
2-(5-Methoxy-1H-indol-3-yl)ethan-1-amine: Similar in structure but with different biological activities and applications.
1-(5-Methoxy-1H-indol-3-yl)butan-2-amine: A closely related compound with variations in its chemical properties and uses
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines
Properties
CAS No. |
101832-71-7 |
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Molecular Formula |
C13H19ClN2O |
Molecular Weight |
254.75 g/mol |
IUPAC Name |
3-(5-methoxy-1H-indol-3-yl)butan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c1-8(9(2)14)12-7-15-13-5-4-10(16-3)6-11(12)13;/h4-9,15H,14H2,1-3H3;1H |
InChI Key |
QGSVEPOFJJLORW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CNC2=C1C=C(C=C2)OC)C(C)N.Cl |
Origin of Product |
United States |
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